molecular formula C11H25NO2 B104116 N,N-Dimethylformamide di-tert-butyl acetal CAS No. 36805-97-7

N,N-Dimethylformamide di-tert-butyl acetal

Cat. No. B104116
CAS RN: 36805-97-7
M. Wt: 203.32 g/mol
InChI Key: DBNQIOANXZVWIP-UHFFFAOYSA-N
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Description

N,N-Dimethylformamide di-tert-butyl acetal (DMF-DMA) is a chemical reagent that has been utilized in various synthetic organic chemistry applications. It is known for its ability to react with substrates containing active methylene groups, as well as for its role in the derivatization of amino acids and selective cleavage of acid-labile aryl alkyl ethers .

Synthesis Analysis

The synthesis of spirocyclic 3-oxotetrahydrofurans, which are precursors to biologically active heterocyclic compounds, involves the reaction with DMF-DMA. For instance, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacts with DMF-DMA to yield a mixture of isomeric condensation products. These products are separated based on their solubility differences, demonstrating the reagent's utility in complex organic synthesis .

Molecular Structure Analysis

While the molecular structure of DMF-DMA is not explicitly detailed in the provided papers, its reactivity suggests a structure that facilitates the formation of amide acetals and esterification reactions. The ability to formylate amine functionalities and esterify carboxylic acid groups indicates a molecular structure that is reactive towards both nucleophilic and electrophilic centers in other molecules .

Chemical Reactions Analysis

DMF-DMA is involved in a variety of chemical reactions. It has been used to derivatize amino acids, where N-methyl and cyclic secondary amines are converted to volatile derivatives. The amine functionalities are formylated, and the carboxylic acid groups are esterified, leading to the formation of N-formyl esters that are suitable for analytical techniques like gas chromatography-mass spectrometry . Additionally, DMF-DMA is used in conjunction with aluminum triiodide for the selective cleavage of acid-labile aryl alkyl ethers, demonstrating its versatility in protecting group strategies .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMF-DMA are inferred from its applications in synthesis and reactions. It is a reagent that can be handled in typical organic solvents like toluene and is stable enough to be used in reactions requiring solvent extraction. Its reactivity profile suggests that it is a stable compound under controlled conditions, yet reactive enough to participate in selective cleavage and derivatization reactions .

Scientific Research Applications

Versatile Building Blocks in Synthesis

N,N-Dimethylformamide di-tert-butyl acetal (DMF-DMA) serves as a versatile building block in organic synthesis. It's particularly effective in natural product synthesis due to its ability to undergo condensation reactions with CH-acidic methyl and methylene moieties. This leads to the preparation of various products like aldehydes, ketones, and heterocyclic rings, crucial in alkaloid synthesis (Bracher, 2020).

Alkylation in Heterocyclic Compound Formation

DMF-DMA is instrumental in the formation of quinazolin-4-ones from anthranilamides and orthoamides. It acts as a source of electrophilic one-carbon units, enabling N3-alkylation and the formation of various substituted quinazolin-4-ones (Nathubhai et al., 2011).

Protection and Alkylation of Nucleosides

In the protection and subsequent N-alkylation of nucleosides like 8-oxoadenosine and guanosine, DMF-DMA has shown significant efficacy. It provides a means to stabilize exocyclic amines and facilitate further chemical modifications (Ayele, Chang, & Resendiz, 2015).

Derivatization in Analytical Chemistry

DMF-DMA is used in derivatization reactions for the analysis of various compounds like perfluorocarboxylic acids (PFCA) in solid samples. This application is crucial in environmental and analytical chemistry (Stróżyńska & Schuhen, 2020).

Role in Heterocyclic Synthesis

It plays a pivotal role in the preparation of heterocyclic compounds through formylation of active methylene groups. These compounds are vital intermediates in the formation and modification of heterocycles, key in various biological applications (Abu-Shanab, Sherif, & Mousa, 2009).

Ethers Cleavage

DMF-DMA, in combination with aluminum triiodide, enables selective cleavage of acid-labile aryl alkyl ethers. This is particularly significant in organic synthesis where selective cleavage without affecting other functional groups is required (Sang et al., 2020).

Safety And Hazards

This compound is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N,N-dimethyl-1,1-bis[(2-methylpropan-2-yl)oxy]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NO2/c1-10(2,3)13-9(12(7)8)14-11(4,5)6/h9H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNQIOANXZVWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(N(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190284
Record name 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylformamide di-tert-butyl acetal

CAS RN

36805-97-7
Record name N,N-Dimethylformamide di-tert-butyl acetal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36805-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036805977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-bis(1,1-dimethylethoxy)-N,N,N-trimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.368
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
E Mohacsi - Synthetic Communications, 1985 - Taylor & Francis
A New Synthetic Method for the Preparation of N,N-Dimethylformamide DI-Tert-Butyl Acetal Page 1 SYNTHETIC COMMUNICATIONS, 15(8), 723-725 (1985) A NEW SYNTHETIC …
Number of citations: 5 www.tandfonline.com
J Ludwig, M Lehr - Synthetic communications, 2004 - Taylor & Francis
The tert‐butylesters of pyrrole‐ and indolecarboxylic acids are readily accessed by reacting the appropriate carboxylic acids with N,N‐dimethylformamide di‐tert‐butyl acetal. …
Number of citations: 16 www.tandfonline.com
E Mohacsi - Synthetic Communications, 1983 - Taylor & Francis
A New Synthetic Method for the Preparation of Tert-Butyl Aryl Ethers Page 1 SYNTHETIC COMMUNICATIONS, 13(10), 827-832 (1983) A NEW SYNTHETIC METHOD FOR THE …
Number of citations: 3 www.tandfonline.com
A Fritsche, H Deguara, M Lehr - Synthetic communications, 2006 - Taylor & Francis
The tert‐butyl esters of indole‐5‐carboxylic acid and related compounds such as benzofuran‐ and benzothiophene‐5‐carboxylic acid were readily accessed by reacting the appropriate …
Number of citations: 6 www.tandfonline.com
WB Mathews, CA Foss, D Stoermer… - Journal of Nuclear …, 2005 - Soc Nuclear Med
The goal of this study was to synthesize and evaluate in vivo the peroxisome proliferator–activated receptor-γ (PPARγ) agonist 11 C-GW7845 ((S)-2-(1-carboxy-2-{4-[2-(5-methyl-2-…
Number of citations: 10 jnm.snmjournals.org
CK Spahn, M Glaesmann, JB Grimm, AX Ayala… - researchgate.net
Commercial reagents were obtained from reputable suppliers and used as received. All solvents were purchased in septum-sealed bottles stored under an inert atmosphere. All …
Number of citations: 2 www.researchgate.net
PC Castilho, P Ideia, R Gonçalves - … Chemistry Experiments for …, 2016 - books.google.com
Background When esterification reactions are discussed and demonstrated in organic chemistry programmes, the mechanism of Fischer esterification is the one usually presented. This …
Number of citations: 4 books.google.com
C Ogasa, K Kayano, K Namba - Synlett, 2023 - thieme-connect.com
A simple and safe tert-butylation reaction was developed. Treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly …
Number of citations: 2 www.thieme-connect.com
P Camps, J Castañé, C Jaime, F Pérez… - Collection of …, 1995 - cccc.uochb.cas.cz
The conformational analysis of several 2,4-disubstituted 9-oxobicyclo[3.3.1]nonane derivatives (diesters IIIb and IIIc, and dihalo compounds IV, Va, Vb and VI) derived from 9-oxobicyclo[…
Number of citations: 2 cccc.uochb.cas.cz
M Mülbaier, A Giannis - Arkivoc, 2003 - arkat-usa.org
A polymer-supported analogue of the IBX-reagent (1-hydroxy-1, 2-benziodoxol-3 (1H)-one 1-oxide) has been synthesized. Synthesis and oxidative properties of this new and efficient …
Number of citations: 20 www.arkat-usa.org

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